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Application Notes and Protocols for N-Cyanation of
Amines
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-cyanation of secondary amines, a

crucial transformation in medicinal chemistry and organic synthesis for the preparation of

ureas, thioureas, guanidines, and various heterocyles.[1] While the direct use of

dimethylcyanamide as a cyanating agent for amines is not a widely reported general method,

this document outlines safer and more common protocols for achieving this transformation,

including an oxidative method and a copper-catalyzed approach.

Oxidative N-Cyanation using Trimethylsilyl Cyanide
(TMSCN) and Sodium Hypochlorite (NaClO)
This protocol describes an operationally simple and safer alternative to highly toxic cyanogen

halides, by generating an electrophilic cyanating reagent in situ from TMSCN and household

bleach.[1][2][3][4] The reaction is believed to proceed through the oxidation of TMSCN by

NaClO to form cyanogen chloride (ClCN), which then reacts with the amine.[1][2]

Experimental Protocol
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Secondary amine (1.0 equiv)

Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

Sodium hypochlorite (NaClO, household bleach, 10-15% aqueous solution) (3.0 equiv)

Acetonitrile (CH₃CN)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of the secondary amine (0.5 mmol, 1.0 equiv) in acetonitrile (5 mL) in a round-

bottom flask, add trimethylsilyl cyanide (1.0 mmol, 2.0 equiv).

Cool the mixture in an ice bath.

Slowly add the sodium hypochlorite solution (1.5 mmol, 3.0 equiv) dropwise to the stirred

reaction mixture. Caution: The reaction can be exothermic.[1]

Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

Extract the mixture with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to afford the desired N-

cyanamide.

Substrate Scope and Yields
This method is applicable to a wide range of secondary amines, including both arylalkylamines

and dialkylamines.[2] Functional groups such as methoxy, halogens, and Boc protectors are

well-tolerated.[2]

Entry Amine Substrate Product Yield (%)

1

N-(4-

Methoxyphenyl)benzyl

amine

N-(4-Methoxyphenyl)-

N-benzylcyanamide
92

2 N-Phenylbenzylamine
N-Phenyl-N-

benzylcyanamide
85

3 Dibenzylamine
N,N-

Dibenzylcyanamide
91

4 Piperidine 1-Cyanopiperidine 88

5 Morpholine 4-Cyanomorpholine 95

Data compiled from Zhu, C. et al., Org. Lett., 2014.[1][2]

Copper-Catalyzed N-Cyanation using
Azobisisobutyronitrile (AIBN)
This protocol utilizes a copper catalyst and AIBN as a safer cyanide source for the N-cyanation

of sulfoximines and secondary amines.[5] The reaction proceeds under an oxygen atmosphere,

which acts as the terminal oxidant.[5]

Experimental Protocol
Materials:

Secondary amine or sulfoximine (1.0 equiv)
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Azobisisobutyronitrile (AIBN) (1.5 equiv)

Copper(I) iodide (CuI) (0.2 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

Acetonitrile (CH₃CN)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a reaction tube, add the secondary amine or sulfoximine (0.2 mmol, 1.0 equiv), AIBN (0.3

mmol, 1.5 equiv), CuI (0.04 mmol, 0.2 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).

Add acetonitrile (3.0 mL).

Seal the tube and stir the mixture at 75 °C under an oxygen atmosphere (balloon) for 24

hours.

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing

with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the residue by silica gel column chromatography to yield the N-cyanated product.

Substrate Scope and Yields
This method is effective for both diaryl and aryl alkyl sulfoximines, and also tolerates some

secondary amines.[5]
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Entry Substrate Product Yield (%)

1
S,S-

Diphenylsulfoximine

N-Cyano-S,S-

diphenylsulfoximine
90

2 Dibenzylamine
N,N-

Dibenzylcyanamide
81

3 N-Phenylbenzylamine
N-Phenyl-N-

benzylcyanamide
65

4
1,1,3,3-

Tetramethylguanidine

N-Cyano-1,1,3,3-

tetramethylguanidine
75

Data compiled from Cheng, Y. et al., J. Org. Chem., 2015.[5]

Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the N-cyanation of a

secondary amine.
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Caption: General workflow for the N-cyanation of secondary amines.
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Safety and Handling Considerations
Cyanogen Bromide (BrCN): The traditional reagent for N-cyanation is highly toxic, volatile,

and should be handled with extreme caution in a well-ventilated fume hood with appropriate

personal protective equipment.[1][6]

Trimethylsilyl Cyanide (TMSCN): TMSCN is toxic and readily hydrolyzes to release hydrogen

cyanide (HCN) gas. All manipulations should be performed in a fume hood.

AIBN: While used as a radical initiator, AIBN can decompose upon heating to release

nitrogen gas. Reactions should be set up with appropriate pressure relief.

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before

use. Standard laboratory safety practices should be followed at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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